REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.S(=O)(=O)(O)O.[CH:18](OC)(OC)OC>CO>[C:1]([O:12][CH3:18])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.21 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
methanol was removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
To the residue obtained as above,
|
Type
|
DISTILLATION
|
Details
|
distilled water (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |